molecular formula C18H18ClN5O B276665 N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine

N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine

Cat. No. B276665
M. Wt: 355.8 g/mol
InChI Key: WSRDNOHXKVILDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been studied extensively for its various properties.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine involves the inhibition of specific enzymes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine can reduce inflammation and potentially treat inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce the expression of certain inflammatory genes, further reducing inflammation. N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine has also been shown to have antioxidant properties, which may further contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine is its potent inhibitory activity against specific enzymes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine. One possible direction is the further investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the development of more efficient synthesis methods may be necessary to facilitate the production of this compound in larger quantities.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-chlorobenzyl alcohol with 2-[(2-bromoethyl)oxy]benzaldehyde to form a Schiff base. This Schiff base is then reacted with sodium azide and copper (I) iodide to form the corresponding tetrazole intermediate. Finally, the tetrazole intermediate is reacted with allylamine to form N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C18H18ClN5O/c1-2-11-24-22-18(21-23-24)20-12-15-5-3-4-6-17(15)25-13-14-7-9-16(19)10-8-14/h2-10H,1,11-13H2,(H,20,22)

InChI Key

WSRDNOHXKVILDI-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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